molecular formula C21H23N3O2 B2407486 (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-52-4

(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2407486
CAS No.: 2034384-52-4
M. Wt: 349.434
InChI Key: ZSWDQDBVNIJQJA-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of ethoxyphenyl, benzoimidazole, and pyrrolidine moieties

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , the compound likely has multiple effects at the molecular and cellular level. These could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood sugar levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, inhibition of fungal growth, and prevention of ulcers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a variety of functional groups such as halides, hydroxyl groups, or alkyl groups .

Scientific Research Applications

(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-ethoxyphenyl)(3-(1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)methanone
  • (4-ethoxyphenyl)(3-(3H-imidazo[4,5-b]pyridin-2-yl)pyrrolidin-1-yl)methanone
  • (4-ethoxyphenyl)(3-(1H-indol-5-yl)pyrrolidin-1-yl)methanone

Uniqueness

What sets (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(4-ethoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-26-18-10-8-16(9-11-18)21(25)23-13-12-17(14-23)24-15(2)22-19-6-4-5-7-20(19)24/h4-11,17H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWDQDBVNIJQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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